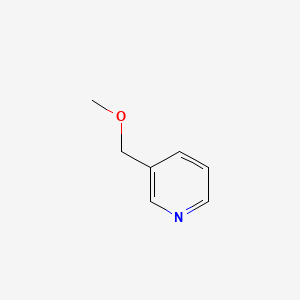

3-(Methoxymethyl)pyridine

Vue d'ensemble

Description

3-(Methoxymethyl)pyridine is an organic compound with the chemical formula C7H9NO . It is a colorless to light yellow liquid .

Molecular Structure Analysis

The molecular weight of this compound is 123.15 . The SMILES string representation is COc1cccnc1 .Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a molecular weight of 123.15 and a refractive index of n20/D 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Derivatives : 3-(Methoxymethyl)pyridine is involved in the synthesis of various pyridine derivatives with potential applications in different fields. One example is the synthesis of 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its derivatives, which have been studied for their structural features using spectroscopic methods such as IR, electronic, UV–vis absorption, and fluorescence spectroscopy (Cetina et al., 2010).

Crystallographic Studies : In-depth crystallographic studies have been conducted on compounds containing this compound, revealing interesting structural features and the effects of substituents on these compounds. This includes the study of nonplanar arrangements in cyclic trimers of 3-(diethylborylethynyl)pyridines (Wakabayashi et al., 2014).

Chemical Properties and Reactions

Investigation of Electronic Properties : The electronic properties of this compound derivatives have been explored, including their absorption spectra in different solvents and the impact of concentration on intermolecular interactions (Tranfić et al., 2011).

Oxidation Studies : The kinetics of oxidation of various substituted pyridines, including 3-methoxypyridine, have been studied, providing insights into the reactivity of these compounds in different chemical environments (Dell’Arciprete et al., 2007).

Electrochemical Reduction : The electroreduction of various substituents on the pyridine ring, including this compound, in aqueous sulfuric acid has been explored, shedding light on the reduction mechanisms and potential synthetic applications (Nonaka et al., 1981).

Molecular Interaction and Photoreactions

Molecular Interaction Studies : The interaction of certain derivatives of this compound with other chemicals, such as Raney nickel, has been studied, providing insights into potential synthetic pathways and molecular transformations (Kostenko et al., 2008).

Photoreactions under Different Conditions : The photoreaction of methyl 4-pyridinecarboxylate, a related compound, in methanol under different atmospheric conditions, leading to methoxylation and hydroxymethylation at different positions on the pyridine ring, has been investigated. This highlights the impact of the environment on the chemical behavior of such compounds (Sugiyama et al., 1984).

Mécanisme D'action

Target of Action

Pyridine derivatives, which include 3-(methoxymethyl)pyridine, are known to interact with various biological targets .

Mode of Action

Pyridine derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with active sites on the target molecules .

Biochemical Pathways

Pyridine derivatives are known to participate in various biochemical reactions .

Pharmacokinetics

The properties of pyridine derivatives can vary widely depending on their specific structures .

Result of Action

Pyridine derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative and the biomolecules it interacts with.

Cellular Effects

Pyridine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 3-(Methoxymethyl)pyridine in animal models .

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic pathways .

Propriétés

IUPAC Name |

3-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320706 | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58418-62-5 | |

| Record name | NSC363756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

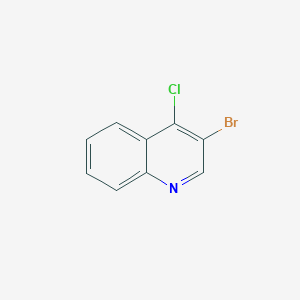

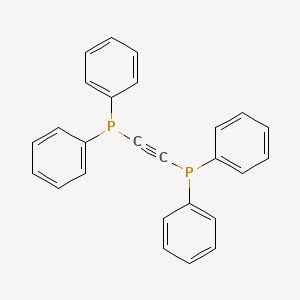

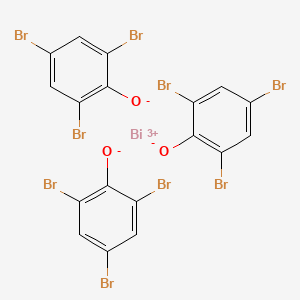

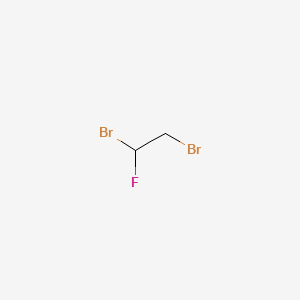

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)